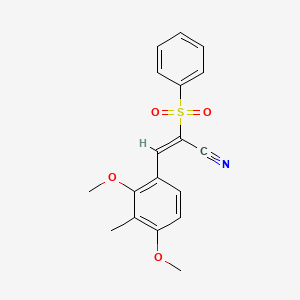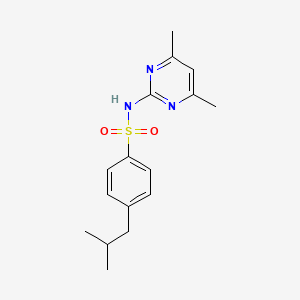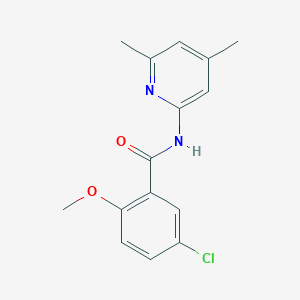
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as EFPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EFPA is a member of the acrylamide family, which is widely used in the synthesis of polymers, as well as in the production of dyes, plastics, and other industrial materials. In recent years, EFPA has been studied extensively for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its potential as an inhibitor of acetylcholinesterase, this compound has also been shown to have antioxidant properties. This may be due to its ability to scavenge free radicals in the body, which can cause cellular damage and contribute to the development of various diseases.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials, and the purification process is relatively straightforward. Another advantage is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its relatively limited solubility in water, which may make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of potential future directions for research on N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成法
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the condensation of 2-furylamine and 2-ethylbenzaldehyde, followed by reaction with phenylacetic acid. The resulting product is then purified using column chromatography or recrystallization. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
科学的研究の応用
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of research that has shown promise is the use of this compound as a potential inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may have potential therapeutic applications in the treatment of Alzheimer's disease, which is characterized by a loss of acetylcholine-producing neurons in the brain.
特性
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-16-9-6-7-13-20(16)22-21(23)19(15-18-12-8-14-24-18)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,22,23)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBEVYFDYKANS-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)



![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)